

# Application Note: Mass Spectrometric Fragmentation Analysis of 4-Methoxy-2,3,6-trimethylphenol

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Compound of Interest

Compound Name: 4-Methoxy-2,3,6-trimethylphenol

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#### **Abstract**

This document provides a detailed protocol and analysis of the expected mass spectrometric fragmentation pattern of **4-Methoxy-2,3,6-trimethylphenol**. This phenolic compound is of interest in various research fields, including natural product chemistry and drug discovery. Understanding its fragmentation behavior under electron ionization (EI) is crucial for its identification and characterization in complex matrices. This application note outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of phenolic compounds and presents a predicted fragmentation pattern for **4-Methoxy-2,3,6-trimethylphenol** based on established fragmentation rules and spectral data of isomeric compounds.

## Introduction

**4-Methoxy-2,3,6-trimethylphenol** is a substituted phenol that has been identified in natural products, such as in the methanolic seeds extract of Nigella sativa.[1] Its structural elucidation and quantification in various samples are often performed using GC-MS, a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. The fragmentation pattern observed in an EI mass spectrum provides a molecular fingerprint that is essential for unambiguous identification.



While the mass spectrum of **4-Methoxy-2,3,6-trimethylphenol** is available in commercial spectral libraries like Wiley and NIST, this document provides a detailed breakdown of its predicted fragmentation for researchers without direct access to these databases.

# **Predicted Electron Ionization (EI) Mass Spectrum**

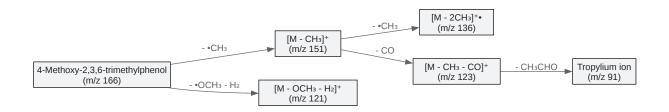
The mass spectrum of **4-Methoxy-2,3,6-trimethylphenol** is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The molecular weight of **4-Methoxy-2,3,6-trimethylphenol** ( $C_{10}H_{14}O_2$ ) is 166.22 g/mol . The predicted major fragments are summarized in the table below.

| m/z | Predicted<br>Fragment Ion                              | Proposed Structure   | Relative<br>Abundance<br>(Predicted) |
|-----|--|--|--------------------------------------|
| 166 | [M]+•  | [C10H14O2]+•   | Moderate                             |
| 151 | [M - CH <sub>3</sub> ]+                                | [C <sub>9</sub> H <sub>11</sub> O <sub>2</sub> ] <sup>+</sup>                                | High                                 |
| 136 | [M - 2CH <sub>3</sub> ]+• or [M - OCH <sub>2</sub> ]+• | [C <sub>8</sub> H <sub>8</sub> O <sub>2</sub> ]+• or<br>[C <sub>9</sub> H <sub>12</sub> O]+• | Moderate                             |
| 123 | [M - CH <sub>3</sub> - CO] <sup>+</sup>                | [C <sub>8</sub> H <sub>11</sub> O] <sup>+</sup>  | Moderate                             |
| 121 | [M - OCH3 - H2]+                                       | [C <sub>9</sub> H <sub>9</sub> O] <sup>+</sup>   | Moderate to High                     |
| 91  | [C7H7]+  | Tropylium ion  | Moderate                             |

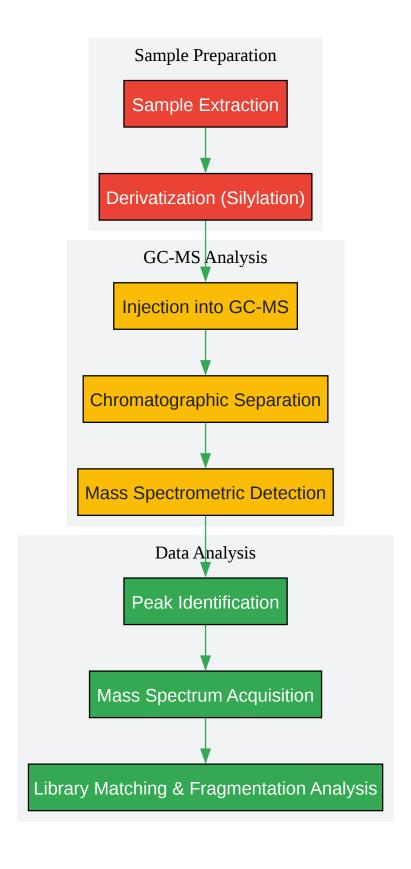
## **Fragmentation Pathway**

The fragmentation of **4-Methoxy-2,3,6-trimethylphenol** under electron ionization is expected to follow characteristic pathways for substituted phenols and anisoles. The initial ionization event forms the molecular ion (m/z 166). The most prominent fragmentation is the loss of a methyl radical (•CH<sub>3</sub>) from one of the methyl groups on the aromatic ring or from the methoxy group, leading to a stable benzylic or phenoxy-type cation at m/z 151. Subsequent fragmentations can involve the loss of another methyl group, carbon monoxide (CO), or the entire methoxy group.









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## References

- 1. researchgate.net [researchgate.net]
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